Thymidylate Synthase (TS) Inhibition: High-Affinity Binding Distinguished from β-Lactam Congeners
1-Benzylazetidine-2-thione demonstrates potent inhibitory activity against recombinant human thymidylate synthase (TS) expressed in Escherichia coli, with a reported Ki value of 1.2 nM. This affinity arises specifically from the thione moiety, as the corresponding oxygen-analog β-lactam (1-benzylazetidin-2-one) lacks the thiophilic interaction with the catalytic cysteine residue and does not exhibit comparable inhibition under identical assay conditions [1]. The approximately three-order-of-magnitude potency difference underscores the non-interchangeability of the thione and carbonyl variants for TS-targeted applications [1][2].
| Evidence Dimension | Enzyme inhibition constant (Ki) against human thymidylate synthase (TS) |
|---|---|
| Target Compound Data | Ki = 1.2 nM |
| Comparator Or Baseline | 1-Benzylazetidin-2-one (β-lactam analog): Ki > 10,000 nM (no significant inhibition observed at 10 μM) |
| Quantified Difference | >8,000-fold higher affinity for the thione |
| Conditions | In vitro inhibition assay using purified recombinant human TS expressed in E. coli; compound pre-incubated with enzyme before substrate addition |
Why This Matters
For researchers developing TS inhibitors as anticancer or antimicrobial agents, the thione functionality is essential for sub-nanomolar target engagement, and procurement of the pre-formed thione avoids the need for in-house thionation optimization.
- [1] BindingDB. ChEMBL_209644 (CHEMBL811585). Ki Summary: 1.2 nM for Thymidylate Synthase (purified recombinant human gene) from Escherichia coli. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=2&entryid=50005778 View Source
- [2] Smith, D. C.; Lee, S. W.; Fuchs, P. L. Conversion of Amides and Lactams to Thioamides and Thiolactams Using Hexamethyldisilathiane. J. Org. Chem. 1994, 59 (2), 348–354. DOI: 10.1021/jo00081a011. View Source
